1-{4-Amino-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}-3-[(4-methylphenyl)sulfanyl]propan-2-one
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Overview
Description
1-{4-Amino-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}-3-[(4-methylphenyl)sulfanyl]propan-2-one is a complex organic compound that features a triazine ring substituted with amino and methoxyphenyl groups, as well as a propanone moiety linked to a methylphenyl sulfanyl group
Mechanism of Action
Safety and Hazards
Future Directions
Preparation Methods
The synthesis of 1-{4-Amino-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}-3-[(4-methylphenyl)sulfanyl]propan-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Triazine Core: The triazine ring can be synthesized through the cyclization of appropriate precursors, such as cyanuric chloride with aniline derivatives.
Substitution Reactions: The amino and methoxyphenyl groups are introduced via nucleophilic substitution reactions.
Attachment of the Propanone Moiety: The propanone group is linked to the triazine core through a series of condensation reactions.
Introduction of the Methylphenyl Sulfanyl Group: This step involves the use of thiol reagents to introduce the sulfanyl group under controlled conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
1-{4-Amino-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}-3-[(4-methylphenyl)sulfanyl]propan-2-one undergoes various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the propanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino groups can participate in substitution reactions with electrophiles, leading to the formation of various derivatives.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form imines or other condensation products.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-{4-Amino-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}-3-[(4-methylphenyl)sulfanyl]propan-2-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for use in the synthesis of advanced materials, such as polymers and nanomaterials.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.
Biological Studies: Researchers explore its interactions with biological macromolecules to understand its potential biological activity and therapeutic applications.
Comparison with Similar Compounds
1-{4-Amino-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}-3-[(4-methylphenyl)sulfanyl]propan-2-one can be compared with similar compounds such as:
1-{4-[4-Amino-6-(4-methoxyphenyl)furo[2,3-d]pyrimidin-5-yl]phenyl}-3-[2-fluoro-5-(trifluoromethyl)phenyl]urea: This compound shares a similar triazine core but differs in its substituents and overall structure.
2-Propanone, 1-(4-methoxyphenyl)-:
The uniqueness of this compound lies in its combination of functional groups and the potential for diverse chemical reactivity and applications.
Properties
IUPAC Name |
1-[4-amino-6-(4-methoxyanilino)-1,3,5-triazin-2-yl]-3-(4-methylphenyl)sulfanylpropan-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O2S/c1-13-3-9-17(10-4-13)28-12-15(26)11-18-23-19(21)25-20(24-18)22-14-5-7-16(27-2)8-6-14/h3-10H,11-12H2,1-2H3,(H3,21,22,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSKQTEVVUFQCKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(=O)CC2=NC(=NC(=N2)NC3=CC=C(C=C3)OC)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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